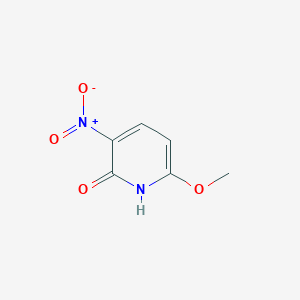

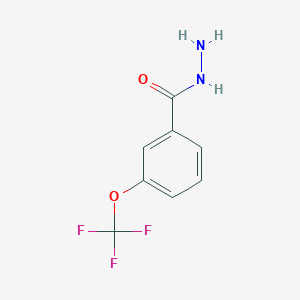

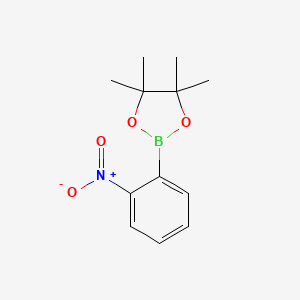

2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. The compound is characterized by the presence of a hydrazino group attached to an oxoacetamide moiety, which is further substituted with a 3-methylphenyl group. This structure serves as a versatile intermediate for the synthesis of a range of chemical entities, including hydrazones and metal complexes .

Synthesis Analysis

The synthesis of related compounds has been reported through efficient one-pot methods. For instance, methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates and dipeptides have been synthesized starting from amino acid esters and azides. The hydrazide intermediate, which is structurally similar to 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide, was further reacted with selected aldehydes to yield corresponding hydrazones . Although the exact synthesis of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is not detailed, the methodologies applied to related compounds suggest that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide has been confirmed using various analytical techniques such as elemental analysis, ^1H NMR, and IR spectroscopy . These techniques are crucial for determining the structural integrity and purity of the synthesized compounds. Additionally, the molecular structure of hydrazone derivatives has been studied using DFT calculations, which provide insights into bond lengths, bond angles, HOMO-LUMO energies, dipole moments, and binding energies .

Chemical Reactions Analysis

The hydrazino and oxoacetamide functionalities present in 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide make it a reactive intermediate capable of undergoing various chemical transformations. The formation of hydrazones through the reaction with aldehydes is one such transformation . Moreover, the compound can act as a ligand to form metal complexes with transition metals such as chromium(III) and iron(III), as evidenced by the synthesis and characterization of such complexes derived from similar hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide derivatives, such as solubility, melting point, and stability, can be inferred from the studies on related compounds. The optical band gap values of metal complexes derived from similar hydrazones have been determined, indicating their potential applications in materials science . The chemical reactivity, including kinetic and thermodynamic parameters of decomposition, has been calculated for these complexes, providing a deeper understanding of their stability and reactivity . Additionally, the antibacterial activities of these complexes have been tested, suggesting possible biological applications .

Applications De Recherche Scientifique

Synthesis of Novel H1-Antihistaminic Agents Research has demonstrated the successful synthesis of novel H1-antihistaminic agents using 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide. The compounds synthesized from this chemical protected animals from histamine-induced bronchospasm and showed promise as a new class of H1-antihistaminic agents (Alagarsamy et al., 2008).

Development of Antimicrobial Agents A variety of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide, have shown significant antimicrobial and antifungal activity. This suggests potential for developing new antimicrobial agents (Kumar & Mishra, 2015).

Synthesis of Antihypertensive Compounds Research into the synthesis of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which includes derivatives of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide, has led to the development of compounds with antihypertensive activity. These compounds were shown to have a direct relaxant effect on vascular smooth muscle, indicating their potential in treating hypertension (Turner et al., 1988).

Synthesis of Analgesic and Anti-Inflammatory Agents The chemical has been used in the synthesis of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, which were tested and found effective as analgesic and anti-inflammatory agents. This showcases its role in developing new pain and inflammation management drugs (Alagarsamy et al., 2007).

Creation of Anticonvulsant Agents The synthesis of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, derived from 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide, has yielded new anticonvulsant agents. These agents are notable for their potency and lack of sedation, ataxia, or lethality, representing a new class of anticonvulsant drugs (Chapleo et al., 1986).

Propriétés

IUPAC Name |

2-hydrazinyl-N-(3-methylphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-2-4-7(5-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKYTZKCZIICBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)